molecular formula C14H16BrN3O2 B13897081 N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide

N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide

Cat. No.: B13897081
M. Wt: 338.20 g/mol
InChI Key: JDWOMNKMTOMCCN-UHFFFAOYSA-N
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Description

N-[6-(Bromomethyl)-4-oxo-1,4-dihydroquinazolin-2-yl]pivalamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromomethyl group attached to the quinazoline ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under light-induced conditions . The reaction proceeds efficiently with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Bromomethyl)-4-oxo-1,4-dihydroquinazolin-2-yl]pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of N-substituted quinazoline derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

N-[6-(Bromomethyl)-4-oxo-1,4-dihydroquinazolin-2-yl]pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(Bromomethyl)-4-oxo-1,4-dihydroquinazolin-2-yl]pivalamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The quinazoline ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(Bromomethyl)-4-oxo-1,4-dihydroquinazolin-2-yl]pivalamide is unique due to its specific structure, which combines the reactivity of the bromomethyl group with the biological activity of the quinazoline ring. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

N-[6-(bromomethyl)-4-oxo-3H-quinazolin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H16BrN3O2/c1-14(2,3)12(20)18-13-16-10-5-4-8(7-15)6-9(10)11(19)17-13/h4-6H,7H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

JDWOMNKMTOMCCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=C(C=C2)CBr)C(=O)N1

Origin of Product

United States

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